N-Boc-5-methyl-L-tryptophan

Description

Properties

IUPAC Name |

(2S)-3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTPSKBAIKOFNX-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

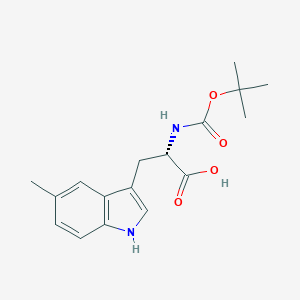

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201207807 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-09-5 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of N-Boc-5-methyl-L-tryptophan

An In-Depth Technical Guide to N-Boc-5-methyl-L-tryptophan: Properties, Synthesis, and Applications

Abstract

N-Boc-5-methyl-L-tryptophan is a chemically modified amino acid derivative of significant interest in medicinal chemistry, peptide synthesis, and drug development. This guide provides a comprehensive technical overview of its core properties, synthesis, and applications. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine enhances stability and facilitates its use as a building block in complex molecular syntheses.[1][2] Concurrently, the methyl group at the 5-position of the indole ring modifies its electronic and steric properties, offering a strategic tool for modulating the biological activity of resulting peptides and small molecules. This document serves as a resource for researchers and drug development professionals, detailing the compound's physicochemical characteristics, providing a robust synthesis protocol, and exploring its critical role in modern therapeutic research, particularly in the development of enzyme inhibitors and novel peptide-based agents.

Introduction: Strategic Importance in Chemical Biology

Tryptophan and its derivatives are fundamental precursors for a vast array of bioactive natural products and pharmaceuticals.[3] Their unique indole side chain plays a pivotal role in molecular recognition, protein structure, and biological function. The strategic modification of the tryptophan scaffold, through methods such as N-terminal protection and ring substitution, is a cornerstone of modern medicinal chemistry.

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely employed in organic synthesis. Its primary function is to temporarily block the reactivity of the alpha-amine of an amino acid. This protection is crucial during peptide bond formation (coupling reactions), preventing self-polymerization and ensuring the desired peptide sequence is assembled.[4][5] The Boc group also enhances the solubility of the amino acid derivative in organic solvents, streamlining reaction and purification processes.[1][2]

The Influence of 5-Methyl Substitution

Substitution on the indole ring of tryptophan can profoundly impact the molecule's biological profile. The introduction of a methyl group at the 5-position (5-Me) alters the indole's electronics and hydrophobicity. This modification can enhance binding affinity to biological targets, improve metabolic stability, or modulate function. For instance, 5-methyl-L-tryptophan itself has been noted for its potential anticarcinogenic properties.[6] In the context of drug design, the 5-methyl group serves as a critical handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.

A key area of interest is the tryptophan metabolic pathway involving the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is a significant target in cancer immunotherapy.[7] Tryptophan derivatives are essential for developing inhibitors and imaging agents for this pathway, and modifications at the 5-position are a common strategy to enhance specificity and efficacy.[7][8]

Physicochemical and Spectroscopic Properties

The precise characterization of N-Boc-5-methyl-L-tryptophan is essential for its effective use. The data below are compiled from supplier technical sheets and extrapolated from structurally related compounds.

General Properties

| Property | Value | Source |

| CAS Number | 114873-09-5 | [9] |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [9] |

| Molecular Weight | 318.37 g/mol | [9] |

| Appearance | White to off-white solid/powder | [1][10] |

| Purity | Typically ≥95% (HPLC) | [11] |

Solubility and Storage

-

Storage : For long-term stability, the compound should be stored in a dry, sealed container at 2-8°C.[9] It should be protected from light and moisture to prevent degradation.[10]

Spectroscopic Characterization (Theoretical)

Direct spectroscopic data is not available in the cited literature. However, a theoretical analysis based on the structure predicts the following characteristic signals:

-

¹H NMR : Key resonances would include a singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group (Boc). The indole ring protons would appear in the aromatic region (approx. 7.0-7.6 ppm). A crucial signal for the indole N-H proton is expected far downfield, potentially around 10.0-10.8 ppm.[13] The alpha-proton of the amino acid backbone would be observed around 4.3-4.6 ppm.

-

Mass Spectrometry : In electrospray ionization (ESI-MS), the expected molecular ion peaks would be [M+H]⁺ at m/z 319.16 and [M+Na]⁺ at m/z 341.14.

-

Infrared (IR) Spectroscopy : Characteristic absorption bands would include a broad peak around 3300-2500 cm⁻¹ for the carboxylic acid O-H stretch, a strong C=O stretch around 1700-1720 cm⁻¹ (from both the Boc group and carboxylic acid), and N-H stretching from the indole and urethane groups around 3400 cm⁻¹.

Synthesis and Purification

The synthesis of N-Boc-5-methyl-L-tryptophan is typically achieved via a standard protection reaction starting from 5-methyl-L-tryptophan. The causality behind this choice is the need to render the alpha-amine nucleophile inert for subsequent coupling reactions.

Detailed Experimental Protocol: Boc Protection

This protocol is a self-validating system based on established methods for amino acid protection.[14]

Materials:

-

5-methyl-L-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride)

-

Dioxane (or a similar inert solvent)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Ethyl Acetate

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution : Suspend 5-methyl-L-tryptophan (1.0 eq) in a mixture of dioxane and water.

-

Basification : Cool the mixture in an ice bath (0-5°C) and add triethylamine (approx. 1.5 eq) or an aqueous solution of NaHCO₃ to raise the pH to ~9-10. This step is critical as it deprotonates the alpha-amino group, activating it as a nucleophile.

-

Boc Anhydride Addition : Slowly add a solution of Boc anhydride (1.1 eq) in dioxane to the reaction mixture while maintaining the cool temperature.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup - Quenching and Extraction :

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. This step protonates the carboxylic acid, making the product extractable into an organic solvent, while also neutralizing any remaining base.

-

Extract the product with ethyl acetate (3x volumes).

-

-

Washing : Combine the organic layers and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by flash column chromatography or recrystallization to obtain pure N-Boc-5-methyl-L-tryptophan.

Quality Control and Workflow

Purity of the final product is paramount and is typically assessed by High-Performance Liquid Chromatography (HPLC), with a purity standard of ≥95% being common for research applications.[9] Structural confirmation is achieved via NMR and MS analysis as described in section 2.3.

Key Applications in Research and Development

N-Boc-5-methyl-L-tryptophan is not an end-product but a versatile intermediate. Its value lies in its utility as a precisely engineered building block.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent for incorporating the 5-methyl-tryptophan residue into a growing peptide chain. In Boc-based SPPS, the N-Boc protected amino acid is coupled to the free amine of the resin-bound peptide. The cycle of deprotection (using an acid like trifluoroacetic acid) and coupling is repeated to elongate the peptide. The 5-methyl modification allows researchers to probe structure-activity relationships or enhance the properties of the final peptide.

Precursor for Bioactive Molecules and Drug Candidates

Beyond peptides, this derivative is used in the synthesis of complex small molecules and peptidomimetics.[2] The tryptophan scaffold is present in numerous natural products with antibacterial and anti-inflammatory activities.[3] By using N-Boc-5-methyl-L-tryptophan, chemists can create novel analogs of these natural products, aiming to improve their therapeutic index.

Probing the Tryptophan Metabolic Pathway

The catabolism of tryptophan through the kynurenine pathway, initiated by the IDO1 enzyme, is a critical mechanism of immune suppression exploited by tumors.[7] Developing molecules that can either inhibit IDO1 or act as imaging agents to monitor its activity is a major goal in oncology. N-Boc-5-methyl-L-tryptophan serves as a starting material for synthesizing these specialized probes, such as radiolabeled derivatives (e.g., with ¹⁸F) for Positron Emission Tomography (PET) imaging.[7][8] The 5-methyl group can block metabolic hydroxylation at that position, potentially increasing the probe's specificity for the IDO1 pathway over other metabolic routes like serotonin synthesis.[7]

Handling, Storage, and Safety

-

Handling : Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust; handle in a well-ventilated area or fume hood.[15]

-

Stability : The compound is generally stable under recommended storage conditions.[16] However, the indole ring of tryptophan can be susceptible to oxidation, especially under acidic conditions or in the presence of scavengers, a consideration during peptide synthesis and cleavage.[5][17]

-

Safety : N-Boc-5-methyl-L-tryptophan is for research use only. It is not classified as a hazardous substance under most regulations, but standard precautions for handling chemical reagents should be followed.[18][19] Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed information.

Conclusion

N-Boc-5-methyl-L-tryptophan is more than a simple amino acid derivative; it is a strategic tool for molecular design. The combination of the well-understood Boc protecting group with the functionally significant 5-methyl modification provides researchers with a versatile building block for constructing novel peptides and small molecules with tailored biological activities. Its application spans from fundamental peptide chemistry to the cutting edge of cancer immunotherapy research, underscoring its importance for scientists and drug development professionals aiming to innovate in the life sciences.

References

- Google Patents. (2013). CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.

-

Yuan, H., et al. (2019). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. PMC - NIH. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Boc-l-tryptophan methyl ester. Retrieved from [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (2015). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Institute of Organic Chemistry. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR of N-Boc-tosylpropoxytryptophan methyl ester (a) and.... Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-DL-tryptophan. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Tryptophan-(Boc). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Adooq Bioscience. (n.d.). Safety Data Sheet - Nα-Fmoc-N(in)-Boc-L-tryptophan. Retrieved from [Link]

-

PubMed. (1990). Stability of tryptophan during food processing and storage. Retrieved from [Link]

-

MDPI. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions. Retrieved from [Link]

-

PubMed Central. (2018). Identification of L-Tryptophan by down-field 1H MRS. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. 5-Methyl-ʟ-tryptophan, 154-06-3, High-Purity, SMB01342, Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 114873-09-5|N-Boc-5-methyl-L-tryptophan|BLD Pharm [bldpharm.com]

- 10. goldbio.com [goldbio.com]

- 11. N-Boc-N-methyl-L-tryptophan 95% | CAS: 141408-33-5 | AChemBlock [achemblock.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester - Google Patents [patents.google.com]

- 15. peptide.com [peptide.com]

- 16. fishersci.com [fishersci.com]

- 17. Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Synthesis of N-Boc-5-methyl-L-tryptophan

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of N-α-(tert-butoxycarbonyl)-5-methyl-L-tryptophan (N-Boc-5-methyl-L-tryptophan) from its precursor, 5-methyl-L-tryptophan. The tert-butoxycarbonyl (Boc) protecting group is fundamental in peptide synthesis and medicinal chemistry, preventing the nucleophilic α-amino group from engaging in undesired side reactions during subsequent chemical transformations.[1][2][] This document details the underlying reaction mechanism, offers a field-proven, step-by-step experimental protocol, and discusses critical aspects of purification, characterization, and process optimization. It is intended for researchers, chemists, and professionals in drug development who require a reliable and well-understood procedure for preparing this valuable amino acid derivative.

Introduction and Strategic Importance

5-Methyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan and serves as a crucial building block in the synthesis of various biologically active molecules. Its incorporation into peptides and other pharmaceutical agents can significantly modulate their pharmacological properties. To successfully utilize 5-methyl-L-tryptophan in multi-step syntheses, particularly in solid-phase or solution-phase peptide synthesis, the selective protection of its α-amino group is a mandatory preliminary step.

The Boc group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions, including those involving nucleophiles and bases, and its susceptibility to clean removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[][4] The synthesis described herein employs di-tert-butyl dicarbonate (Boc₂O), a widely used, efficient, and highly reliable reagent for the introduction of the Boc protecting group.[2][5]

The Chemistry of Boc Protection: Mechanism and Rationale

The protection of the α-amino group of 5-methyl-L-tryptophan with Boc₂O is a nucleophilic acylation reaction. The reaction proceeds under basic conditions, which serve to deprotonate the ammonium group of the zwitterionic amino acid, thereby increasing the nucleophilicity of the free amine.

The mechanistic pathway unfolds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-methyl-L-tryptophan's amino group attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[1][6][7]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.

-

Collapse of the Intermediate: The intermediate collapses, leading to the cleavage of a carbon-oxygen bond and the expulsion of a tert-butyl carbonate anion as a leaving group.

-

Byproduct Decomposition: The tert-butyl carbonate anion is unstable and rapidly decomposes into gaseous carbon dioxide and a tert-butoxide anion.[6]

-

Deprotonation: The strongly basic tert-butoxide anion then deprotonates the nitrogen atom (which became positively charged after the initial attack), yielding the final N-Boc-protected product and tert-butanol.

This mechanism is highly efficient, and the formation of gaseous CO₂ helps drive the reaction to completion.

Caption: Boc Protection Reaction Mechanism.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and ensures high yield and purity of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 5-methyl-L-tryptophan | ≥98% | Sigma-Aldrich, Combi-Blocks |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Acros Organics, Sigma-Aldrich |

| Triethylamine (Et₃N) | ≥99%, redistilled | Fisher Scientific, Sigma-Aldrich |

| Acetone | ACS Grade or higher | VWR, Fisher Scientific |

| Deionized Water | Type I or II | --- |

| Ethyl Acetate (EtOAc) | ACS Grade or higher | VWR, Fisher Scientific |

| 1 M Hydrochloric Acid (HCl) | Volumetric Standard | Fisher Scientific |

| Saturated Sodium Chloride (Brine) | --- | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade, granular | VWR, Fisher Scientific |

Step-by-Step Synthesis Procedure

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-methyl-L-tryptophan in a mixture of 50 mL of acetone and 50 mL of deionized water. Stir until a homogeneous solution is formed.

-

Basification: Add 7.0 mL of triethylamine to the solution. This is a crucial step to deprotonate the amino group, enhancing its nucleophilicity.[8][9]

-

Addition of Boc₂O: To the stirring solution, add 5.5 g of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically exothermic; maintain the temperature between 20-30°C. The reaction mixture may become cloudy initially.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2 to 4 hours.[8] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 10:1 Dichloromethane:Methanol. The product spot should appear at a higher Rf value than the starting material.

-

Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), remove the acetone under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Transfer the remaining aqueous solution to a separatory funnel. Wash the solution twice with 25 mL portions of ethyl acetate to remove any unreacted Boc₂O and the tert-butanol byproduct. Discard the organic layers.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 2-3 by the dropwise addition of 1 M HCl. The N-Boc-protected product will precipitate out or form an oil. Extract the product from the acidic aqueous layer three times with 50 mL portions of ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them once with 50 mL of deionized water, followed by one wash with 50 mL of saturated brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Final Product Isolation: Evaporate the solvent from the dried organic layer under reduced pressure to yield N-Boc-5-methyl-L-tryptophan as a white to off-white solid or a viscous oil. The typical yield is in the range of 85-95%.

Summary of Reaction Parameters

| Parameter | Value | Rationale |

| Molar Ratio (Amino Acid:Boc₂O:Et₃N) | 1 : 1.1 : 2.2 | A slight excess of Boc₂O ensures complete reaction. Sufficient base is needed to deprotonate the amine and neutralize the acid formed. |

| Solvent System | Acetone/Water (1:1 v/v) | Provides good solubility for both the polar amino acid and the nonpolar Boc₂O.[8][9] |

| Reaction Temperature | 20-30°C | Mild conditions prevent degradation of the starting material and product. |

| Reaction Time | 2-4 hours | Generally sufficient for complete conversion, verifiable by TLC.[8] |

| Work-up pH | 2-3 | Ensures the carboxylic acid is fully protonated, making the product less water-soluble and easily extractable into an organic solvent. |

| Expected Yield | 85-95% | The reaction is highly efficient with minimal side products under these conditions. |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, from initial setup to the final, purified product.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 9. BOC deprotection [ms.bzchemicals.com]

An In-Depth Technical Guide to N-Boc-5-methyl-L-tryptophan: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Modified Tryptophan Analogs

In the landscape of contemporary drug discovery and peptide science, the strategic modification of amino acid scaffolds represents a cornerstone of innovation. Among these, tryptophan and its derivatives are of paramount importance due to the unique physicochemical properties of the indole side chain, which plays a critical role in numerous biological interactions. This guide focuses on a particularly valuable synthetic building block: N-Boc-5-methyl-L-tryptophan . The introduction of a methyl group at the 5-position of the indole ring and the presence of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group make this compound a highly versatile tool for medicinal chemists and peptide scientists. This modification can enhance metabolic stability, modulate binding affinity to biological targets, and fine-tune the overall pharmacokinetic profile of a lead compound. This in-depth guide will provide a comprehensive overview of the essential technical details of N-Boc-5-methyl-L-tryptophan, including its chemical identity, synthesis, and applications, to empower researchers in their pursuit of novel therapeutics.

Core Physicochemical Properties of N-Boc-5-methyl-L-tryptophan

A precise understanding of the fundamental physicochemical properties of a synthetic building block is a prerequisite for its effective utilization in complex multi-step syntheses. The key identifiers and properties of N-Boc-5-methyl-L-tryptophan are summarized in the table below.

| Property | Value | Source |

| CAS Number | 114873-09-5 | |

| Molecular Weight | 318.37 g/mol | |

| Molecular Formula | C₁₇H₂₂N₂O₄ | |

| Appearance | Solid | |

| Storage | Sealed in dry, 2-8°C |

Synthesis of N-Boc-5-methyl-L-tryptophan: A Strategic Approach

The synthesis of N-Boc-5-methyl-L-tryptophan involves a multi-step process that begins with the commercially available 5-methyl-L-tryptophan. The core of the synthesis is the selective protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group. This protection is crucial for preventing unwanted side reactions at the amino group during subsequent coupling reactions in peptide synthesis or other chemical modifications.

A general, illustrative protocol for the Boc-protection of an amino acid is outlined below. It is important to note that specific reaction conditions, such as solvent, base, and temperature, may be optimized to achieve the highest yield and purity for N-Boc-5-methyl-L-tryptophan.

Experimental Protocol: Boc Protection of 5-methyl-L-tryptophan

Objective: To selectively protect the α-amino group of 5-methyl-L-tryptophan with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

5-methyl-L-tryptophan

-

Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve 5-methyl-L-tryptophan in a mixture of dioxane and a 1M aqueous solution of sodium bicarbonate. The base is essential to deprotonate the amino group, rendering it nucleophilic for the subsequent reaction.

-

Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise at room temperature. An excess of Boc₂O is typically used to ensure complete reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like hexane to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a cold 1M solution of hydrochloric acid (HCl). This step protonates the carboxylic acid, making the product extractable into an organic solvent.

-

Extract the product into ethyl acetate. Perform multiple extractions to ensure complete recovery.

-

-

Purification and Isolation:

-

Combine the organic extracts and wash them with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-5-methyl-L-tryptophan.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Causality in Experimental Choices:

-

Choice of Base: A mild inorganic base like sodium bicarbonate is used to avoid side reactions, such as the racemization of the chiral center, which can occur with stronger organic bases.

-

Solvent System: The use of a dioxane/water mixture ensures the solubility of both the amino acid salt and the less polar Boc anhydride, facilitating an efficient reaction.

-

Acidification: Careful acidification is critical. Over-acidification can lead to the premature cleavage of the acid-labile Boc group.

Caption: General workflow for the Boc protection of 5-methyl-L-tryptophan.

The Role of N-Boc-5-methyl-L-tryptophan in Drug Discovery and Peptide Synthesis

The strategic incorporation of N-Boc-5-methyl-L-tryptophan into peptides and small molecules can impart advantageous properties, making it a valuable building block in medicinal chemistry.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Boc protecting group on the α-amino group of N-Boc-5-methyl-L-tryptophan allows for its sequential addition to a growing peptide chain attached to a solid support. The Boc group is stable under the coupling conditions but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle. The 5-methyl group on the indole ring can enhance the hydrophobicity of the resulting peptide and may also protect the indole ring from oxidation, a common side reaction with tryptophan residues.

A Technical Guide to the Spectroscopic Characterization of N-Boc-5-methyl-L-tryptophan by ¹H and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-methyl-L-tryptophan is a valuable derivative of the essential amino acid L-tryptophan, playing a significant role in peptide synthesis and the development of novel therapeutic agents. The strategic placement of a methyl group at the 5-position of the indole ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group modify the compound's lipophilicity, metabolic stability, and conformational properties. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this compound in any research or development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such characterization, providing unambiguous data on the molecular structure. This in-depth guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of N-Boc-5-methyl-L-tryptophan, a robust experimental protocol for data acquisition, and the scientific rationale behind the experimental design.

Molecular Structure and Predicted NMR Data

dot graph "N_Boc_5_methyl_L_tryptophan_Structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

}

Caption: Molecular structure of N-Boc-5-methyl-L-tryptophan.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of N-Boc-5-methyl-L-tryptophan in CDCl₃ is presented below. The predictions are based on known data for N-Boc-L-tryptophan and the anticipated electronic effects of the 5-methyl group. The indole NH proton of L-tryptophan is known to have a chemical shift of around 10.1 ppm.[1]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | ~8.1 | br s | - |

| H-7 | ~7.5 | d | ~8.0 |

| H-4 | ~7.3 | s | - |

| H-6 | ~7.0 | d | ~8.0 |

| H-2 | ~6.9 | s | - |

| Nα-H | ~5.0 | d | ~8.0 |

| Cα-H | ~4.6 | m | - |

| Cβ-H | ~3.3 | m | - |

| 5-CH₃ | ~2.4 | s | - |

| Boc (CH₃)₃ | ~1.4 | s | - |

Rationale for Predictions:

-

Indole Protons: The methyl group at the 5-position is an electron-donating group, which is expected to increase the electron density in the indole ring. This will likely cause a slight upfield shift (to a lower ppm value) for the aromatic protons (H-4, H-6, H-7, and H-2) compared to the unsubstituted N-Boc-L-tryptophan. The singlet nature of H-4 is a key predicted feature due to the substitution at the adjacent C5 position.

-

Chiral Center Protons (Cα-H and Cβ-H): The chemical shifts of these protons are primarily influenced by the local electronic environment of the protected amino acid backbone and are expected to be similar to those in N-Boc-L-tryptophan.

-

Protecting Group Protons: The nine protons of the Boc group are magnetically equivalent and will appear as a sharp singlet at approximately 1.4 ppm. The Nα-H will appear as a doublet due to coupling with the Cα-H.

-

5-Methyl Protons: The methyl group protons will resonate as a singlet in the aromatic methyl region, typically around 2.4 ppm.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for N-Boc-5-methyl-L-tryptophan in CDCl₃ are tabulated below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~175 |

| C=O (Boc) | ~155 |

| C-7a | ~136 |

| C-5 | ~131 |

| C-3a | ~128 |

| C-4 | ~123 |

| C-2 | ~122 |

| C-6 | ~120 |

| C-7 | ~111 |

| C-3 | ~110 |

| C (Boc quaternary) | ~80 |

| Cα | ~55 |

| Cβ | ~28 |

| C(CH₃)₃ (Boc) | ~28 |

| 5-CH₃ | ~21 |

Rationale for Predictions:

-

Indole Carbons: The 5-methyl substitution will have the most significant impact on the chemical shift of C-5, causing a downfield shift due to the beta-effect. The other indole carbons will experience minor shifts compared to N-Boc-L-tryptophan.

-

Amino Acid Backbone and Protecting Group Carbons: The chemical shifts of the carboxyl, Cα, Cβ, and Boc group carbons are expected to be very similar to those observed for N-Boc-L-tryptophan, as they are relatively remote from the 5-methyl group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of N-Boc-5-methyl-L-tryptophan, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice as it is a common solvent for protected amino acids and allows for good sample dissolution. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used as alternatives.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of N-Boc-5-methyl-L-tryptophan directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath may be necessary to aid dissolution.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to CDCl₃ samples (δ = 0.00 ppm). For other solvents, the residual solvent peak can be used as a secondary reference.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |

| Spectral Width | 16 ppm | To ensure all signals, including acidic protons, are captured. |

| Acquisition Time | ~2-3 s | To achieve good resolution. |

| Relaxation Delay | 2 s | To allow for full relaxation of protons, especially important for quantitation. |

| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |

¹³C NMR Acquisition:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard proton-decoupled 30-degree pulse sequence. |

| Spectral Width | 240 ppm | To cover the full range of expected carbon chemical shifts. |

| Acquisition Time | ~1-2 s | A balance between resolution and experiment time. |

| Relaxation Delay | 2 s | To aid in the observation of quaternary carbons. |

| Number of Scans | 1024-4096 | A higher number of scans is required due to the low natural abundance of ¹³C. |

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Integration and Multiplicity Analysis: Integrate all peaks in the ¹H spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the coupling relationships between adjacent protons.

Experimental Workflow Diagram

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: A streamlined workflow for the NMR analysis of N-Boc-5-methyl-L-tryptophan.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for N-Boc-5-methyl-L-tryptophan, based on a scientifically sound analysis of related compounds. The detailed experimental protocol offers a robust framework for researchers to acquire high-quality, reproducible NMR data for this important tryptophan derivative. By following the outlined procedures, scientists and drug development professionals can confidently verify the structure and purity of their synthesized N-Boc-5-methyl-L-tryptophan, ensuring the integrity of their subsequent research and development activities.

References

-

Govindaraju, V., et al. (2020). Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. Magnetic Resonance in Medicine, 84(5), 2334-2341. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

The 5-Methyl Group on the Tryptophan Indole Ring: A Deep Dive into its Biological Significance and Therapeutic Potential

Abstract

The strategic placement of a methyl group at the 5-position of the tryptophan indole ring profoundly influences its biological activity, transforming it from a fundamental amino acid into a molecule with significant therapeutic implications. This in-depth technical guide explores the multifaceted biological significance of the 5-methyl group, dissecting its impact on receptor engagement, metabolic stability, and overall pharmacological profile. We will delve into the nuanced structure-activity relationships that govern the interaction of 5-methylated tryptamines with key biological targets, particularly serotonin receptors, and the pivotal role of 5-methyl-tryptophan as a modulator of the immunoregulatory enzyme indoleamine 2,3-dioxygenase (IDO1). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical biology and therapeutic promise of this critical molecular modification.

Introduction: The Subtle Power of a Methyl Group

Tryptophan, an essential amino acid, serves as a fundamental building block for protein synthesis and as a precursor to a host of biologically active molecules, including the neurotransmitter serotonin and the neurohormone melatonin.[1][2] The indole ring of tryptophan is a privileged scaffold in medicinal chemistry, and subtle modifications to this structure can dramatically alter its biological properties. The addition of a methyl group at the 5-position of the indole ring is a prime example of such a powerful modification, imparting unique characteristics that have been harnessed in both traditional medicine and modern drug discovery.

This guide will provide a comprehensive overview of the biological significance of the 5-methyl group on the tryptophan indole ring, with a focus on two key areas:

-

Modulation of Serotonergic Systems: The impact of 5-methylation on the affinity and selectivity of tryptamines for various serotonin (5-HT) receptor subtypes.

-

Immunomodulation via the Kynurenine Pathway: The role of 5-methyl-tryptophan as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism with profound implications for cancer immunotherapy.

We will explore the underlying biochemical principles, present relevant experimental data, and provide detailed protocols for key in vitro assays used to characterize these effects.

The Serotonergic System: A Key Target for 5-Methylated Tryptamines

The serotonergic system, comprising a network of serotonin receptors and transporters, plays a crucial role in regulating a wide array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[3] Consequently, it is a major target for the development of therapeutics for various neuropsychiatric disorders.

Impact on Receptor Binding Affinity and Selectivity

The 5-position of the indole ring is a critical region for interaction with serotonin receptors. The electronic and steric properties of the substituent at this position can influence binding affinity (Ki) and functional activity (e.g., agonist, antagonist, or partial agonist).

Generally, the introduction of a small, lipophilic group like a methyl or methoxy group at the 5-position of the tryptamine core is well-tolerated and can even enhance affinity for certain 5-HT receptor subtypes. For example, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a potent psychedelic, exhibits high affinity for several serotonin receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Selected Tryptamines at Human Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |

| Serotonin | 3.2 | 12.6 | 0.9 | 5.0 |

| N,N-Dimethyltryptamine (DMT) | 108 | 162 | 26 | 143 |

| 5-MeO-DMT | 16 | 48 | 4.9 | 20 |

Note: Data is compiled from various sources and should be considered illustrative. Direct comparison between studies can be challenging due to variations in experimental conditions.

The data in Table 1 suggests that the 5-methoxy group in 5-MeO-DMT generally increases affinity for these receptor subtypes compared to the unsubstituted DMT. While a methyl group is less electron-donating than a methoxy group, its small size and lipophilic character are expected to have a broadly similar, albeit potentially less pronounced, effect on binding.

The precise impact of the 5-methyl group will depend on the specific receptor subtype and the overall structure of the molecule. Molecular modeling and empirical testing are essential to fully elucidate these structure-activity relationships.

Signaling Pathways and Functional Outcomes

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.[1] The 5-HT1 and 5-HT5 receptor families typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1] In contrast, the 5-HT2 family couples to Gq/11, activating phospholipase C and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1] The 5-HT4, 5-HT6, and 5-HT7 families are coupled to Gs, stimulating adenylyl cyclase and increasing cAMP levels.[1]

The functional outcome of a 5-methylated tryptamine will depend on which of these pathways it preferentially activates and its efficacy as an agonist or antagonist at each receptor subtype.

Metabolic Stability and Pharmacokinetics

The introduction of a methyl group at the 5-position can also influence the metabolic stability and pharmacokinetic profile of a tryptophan derivative. The indole ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, with the 5- and 6-positions being common sites of hydroxylation. [4] By blocking the 5-position with a methyl group, the metabolic options for the molecule are altered. This can lead to:

-

Increased Metabolic Stability: The 5-methyl group can sterically hinder or electronically deactivate the indole ring, making it less susceptible to CYP-mediated oxidation. This can result in a longer half-life and increased systemic exposure.

-

Altered Metabolic Pathways: Metabolism may be redirected to other positions on the indole ring or to the side chain. The methyl group itself can also be a site of metabolism, undergoing hydroxylation to form a 5-hydroxymethyl derivative.

The precise metabolic fate of a 5-methylated tryptophan derivative will depend on the specific CYP isoforms involved and the overall structure of the molecule. In vitro metabolic stability assays using liver microsomes or hepatocytes are essential for characterizing these properties.

Table 2: Illustrative Metabolic Stability of a Hypothetical Tryptamine in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Tryptamine | 15 | 46.2 |

| 5-Methyl-Tryptamine | 45 | 15.4 |

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

To facilitate research in this area, we provide detailed, step-by-step methodologies for two key in vitro assays.

Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target serotonin receptor (e.g., 5-HT2A)

-

Radioligand (e.g., [³H]Ketanserin for 5-HT2A)

-

Test compound (5-methyl-tryptophan or derivative)

-

Non-specific binding control (e.g., unlabeled ketanserin at a high concentration)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters

Procedure:

-

Prepare Reagents: Dilute the cell membranes, radioligand, and test compounds to their desired concentrations in assay buffer.

-

Set up Assay Plate: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

-

Competition Binding: Assay buffer, radioligand, varying concentrations of the test compound, and cell membranes.

-

-

Incubate: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value (the binding affinity of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [5]

-

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol assesses the metabolic stability of a compound by measuring its depletion over time when incubated with liver microsomes.

Materials:

-

Pooled human liver microsomes

-

Test compound (5-methyl-tryptophan or derivative)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile (for reaction termination)

-

Internal standard

-

LC-MS/MS system for analysis

Procedure:

-

Prepare Solutions: Prepare stock solutions of the test compound and internal standard. Prepare the microsomal suspension and NADPH regenerating system in phosphate buffer.

-

Pre-incubation: In a microcentrifuge tube, pre-warm the microsomal suspension and the test compound solution at 37°C for 5-10 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-warmed mixture.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction. [6]5. Sample Processing: Vortex the terminated samples and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the test compound using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein). [7] Troubleshooting Common Issues:

-

-

High Variability: Ensure thorough mixing of all solutions. Use high-quality, pre-qualified microsomes.

-

No Metabolism: Confirm the activity of the microsomes with a positive control compound with a known metabolic profile. Ensure the NADPH regenerating system is active.

-

Rapid Disappearance at Time 0: This may indicate non-enzymatic degradation or strong binding to the plasticware. Include a control without NADPH to assess non-enzymatic degradation.

Therapeutic Implications and Future Directions

The unique biological properties imparted by the 5-methyl group on the tryptophan indole ring have significant therapeutic implications.

-

Neuropsychiatric Disorders: The modulation of serotonin receptors by 5-methylated tryptamines suggests their potential for treating a range of conditions, including depression, anxiety, and sleep disorders. [8][9]Further research is needed to develop compounds with optimized selectivity and functional activity to minimize side effects.

-

Oncology: The potent inhibition of IDO1 by 5-methyl-tryptophan has established it as a leading candidate for cancer immunotherapy. Clinical trials are ongoing to evaluate its efficacy in combination with other immunotherapies.

-

Other Potential Applications: The diverse roles of the serotonergic and kynurenine pathways suggest that 5-methylated tryptophan derivatives may have therapeutic potential in other areas, such as neurodegenerative diseases and inflammatory disorders.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: A systematic evaluation of the binding affinities and functional activities of a wider range of 5-methylated tryptamines at all serotonin receptor subtypes is needed.

-

Metabolic Profiling: Detailed in vivo studies are required to fully elucidate the metabolic pathways of 5-methyl-tryptophan and its derivatives.

-

Clinical Translation: Well-designed clinical trials are essential to validate the therapeutic efficacy and safety of these compounds in various disease states.

Conclusion

The addition of a methyl group to the 5-position of the tryptophan indole ring is a powerful and versatile strategy for modulating its biological activity. This seemingly minor structural modification can profoundly influence receptor binding, metabolic stability, and overall pharmacological profile, leading to compounds with significant therapeutic potential in areas ranging from neuropsychiatry to oncology. A thorough understanding of the structure-activity relationships and metabolic fate of these compounds, guided by the experimental approaches outlined in this guide, will be crucial for the successful development of novel therapeutics based on this privileged scaffold.

References

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. (n.d.). PubMed Central. Retrieved from [Link]

-

Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. (n.d.). PubMed Central. Retrieved from [Link]

-

Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from [Link]

-

α-methyl-5-HT. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. (n.d.). Frontiers. Retrieved from [Link]

-

5-HT2A receptor antagonist M100907 reduces serotonin synthesis: An autoradiographic study. (n.d.). PubMed Central. Retrieved from [Link]

-

Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). (n.d.). PubMed Central. Retrieved from [Link]

-

Aromatic Amino Acids and Pancreatic Islet Function: A Comparison of L-tryptophan and L-5-hydroxytryptophan. (n.d.). PubMed. Retrieved from [Link]

-

The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. (n.d.). PubMed Central. Retrieved from [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.). ResearchGate. Retrieved from [Link]

-

The Impact of 5-Hydroxytryptophan Supplementation on Cognitive Function and Mood in Singapore Older Adults: A Randomized Controlled Trial. (n.d.). MDPI. Retrieved from [Link]

-

Affinity values (K i in nM) at selected serotonin receptor isoforms. (n.d.). ResearchGate. Retrieved from [Link]

-

Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery. Retrieved from [Link]

-

Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (n.d.). PubMed Central. Retrieved from [Link]

-

Expanding the Therapeutic World of Tryptophan Metabolism. (n.d.). Circulation. Retrieved from [Link]

- US20130142815A1 - Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase. (n.d.). Google Patents.

-

What are common issues in in vitro ADME assays? (n.d.). Patsnap. Retrieved from [Link]

-

IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. (n.d.). PubMed Central. Retrieved from [Link]

-

Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. (n.d.). MDPI. Retrieved from [Link]

-

Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR. (n.d.). PubMed Central. Retrieved from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (n.d.). NCBI. Retrieved from [Link]

-

Metabolic stability and its role in the discovery of new chemical entities. (n.d.). ResearchGate. Retrieved from [Link]

-

Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies. (n.d.). PubMed Central. Retrieved from [Link]

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. (n.d.). MDPI. Retrieved from [Link]

-

5-HT receptor. (n.d.). Wikipedia. Retrieved from [Link]

-

Metabolic stability of selected compounds in human liver microsomes. (n.d.). ResearchGate. Retrieved from [Link]

-

Effects of Tryptophan Depletion on Brain Processing of Emotions in Patients With Mood Disorders. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

-

On the construction of LIECE models for the serotonin receptor 5-HT. (n.d.). e-Repositori UPF. Retrieved from [Link]

-

Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. (n.d.). Frontiers. Retrieved from [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

-

Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

-

Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. (n.d.). RSC Publishing. Retrieved from [Link]

-

Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. (n.d.). PubMed Central. Retrieved from [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

ketanserin. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. (n.d.). ChemRxiv. Retrieved from [Link]

-

Building diagrams using graphviz. (n.d.). Chad's Blog. Retrieved from [Link]

-

5-htp: Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList. Retrieved from [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. (n.d.). MDPI. Retrieved from [Link]

-

User Guide. (n.d.). graphviz. Retrieved from [Link]

-

Serotonin (5-HT) Competitive ELISA kit. (n.d.). RayBiotech. Retrieved from [Link]

-

Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. (n.d.). MDPI. Retrieved from [Link]

-

Design and validation of an HTRF® cell-based assay targeting the ligand-gated ion channel 5-HT3A. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 3. Effects of Environmental Pollutants on Tryptophan Metabolism [mdpi.com]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. bioivt.com [bioivt.com]

- 6. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

- 8. US20130142815A1 - Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase - Google Patents [patents.google.com]

- 9. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of N-Boc-5-methyl-L-tryptophan in Modern Medicinal Chemistry: A Technical Guide

Foreword: Beyond the Canonical – Engineering Amino Acids for Therapeutic Advancement

In the landscape of contemporary drug discovery, the twenty proteinogenic amino acids represent not merely the building blocks of life, but a foundational scaffold ripe for chemical innovation. The strategic modification of these structures allows us to fine-tune biological activity, enhance pharmacokinetic profiles, and unlock novel therapeutic modalities. Among these modified amino acids, N-Boc-5-methyl-L-tryptophan stands out as a particularly valuable synthon. Its utility extends from peptide synthesis to the construction of complex heterocyclic drug candidates. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and critical applications of N-Boc-5-methyl-L-tryptophan, grounded in field-proven insights and established scientific principles.

The Molecular Blueprint: Understanding N-Boc-5-methyl-L-tryptophan

N-Boc-5-methyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan, characterized by two key modifications: the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group and the methylation of the C5 position of the indole ring. Each modification is a deliberate strategic choice that imbues the molecule with specific, advantageous properties for medicinal chemistry applications.

-

The N-Boc Protecting Group: The Boc group is an acid-labile protecting group, stable under a wide range of basic and nucleophilic conditions. This orthogonality is fundamental in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), where the selective deprotection of the N-terminus is required for chain elongation. Its steric bulk also prevents undesirable side reactions at the α-amino group.[1]

-

The 5-Methyl Indole Moiety: The introduction of a methyl group at the 5-position of the indole ring is a subtle yet impactful modification. It can influence the molecule's electronic properties and lipophilicity. This can lead to enhanced metabolic stability by blocking a potential site of enzymatic hydroxylation, a common metabolic pathway for tryptophan.[2] Furthermore, this modification can modulate the binding affinity and selectivity of the molecule for its biological targets.

Below is the chemical structure of N-Boc-5-methyl-L-tryptophan.

Caption: Chemical structure of N-Boc-5-methyl-L-tryptophan.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application in experimental workflows. The following table summarizes key properties of N-Boc-5-methyl-L-tryptophan and its parent amino acid, 5-methyl-L-tryptophan.

| Property | 5-methyl-L-tryptophan | N-Boc-5-methyl-L-tryptophan | Data Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O₂ | C₁₇H₂₂N₂O₄ | [3] |

| Molecular Weight | 218.25 g/mol | 318.37 g/mol | [3] |

| Appearance | Solid, White to off-white powder | White to pale cream powder | [3][4] |

| Melting Point | 272-273 °C (decomposes) | Not explicitly available; similar to N-Boc-L-tryptophan methyl ester (145-150 °C) | [3] |

| Purity (typical) | ≥98% (HPLC) | ≥95.0% (HPLC) | [3][4] |

| Solubility | Soluble in 1 M HCl (≥ 100 mg/mL) and DMSO (66.67 mg/mL with sonication and pH adjustment).[5] | Soluble in organic solvents such as methanol and acetic acid.[6] | [5][6] |

Synthesis of N-Boc-5-methyl-L-tryptophan: A Validated Protocol

The synthesis of N-Boc-5-methyl-L-tryptophan is a straightforward procedure involving the protection of the α-amino group of 5-methyl-L-tryptophan. The following protocol is a robust and self-validating method commonly employed in synthetic chemistry labs.

Experimental Protocol: Boc Protection of 5-methyl-L-tryptophan

Objective: To synthesize N-Boc-5-methyl-L-tryptophan from 5-methyl-L-tryptophan.

Materials:

-

5-methyl-L-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, for pH adjustment)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-methyl-L-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (1.1 eq) and stir until the amino acid is fully dissolved.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify with 1 M HCl to a pH of 2-3. The product should precipitate as a white solid.

-

-

Extraction and Drying: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-5-methyl-L-tryptophan as a solid. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

-

The use of a mixed solvent system (dioxane/water) ensures the solubility of both the polar amino acid and the nonpolar Boc anhydride.

-

The addition of NaOH creates a basic environment that deprotonates the amino group, rendering it nucleophilic for the attack on the Boc anhydride.

-

Performing the initial reaction at 0 °C controls the exothermicity of the reaction and minimizes potential side reactions.

-

The acidic work-up protonates the carboxylate, making the final product less water-soluble and allowing for its extraction into an organic solvent.

Core Applications in Medicinal Chemistry

The strategic incorporation of N-Boc-5-methyl-L-tryptophan into molecular designs serves several key purposes in drug discovery and development.

A Versatile Building Block in Peptide Synthesis

N-Boc-5-methyl-L-tryptophan is a valuable building block for the synthesis of bioactive peptides. The 5-methyl group can enhance the peptide's resistance to enzymatic degradation and improve its pharmacokinetic properties.

Caption: Workflow for incorporating N-Boc-5-methyl-L-tryptophan into a peptide chain via SPPS.

Precursor for Pharmacologically Active Molecules

Beyond peptides, N-Boc-5-methyl-L-tryptophan serves as a key starting material for the synthesis of a variety of pharmacologically active small molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, and modifications at the 5-position can significantly impact biological activity.

Case Study: Development of PET Imaging Agents for Oncology

Tryptophan metabolism is often dysregulated in cancer. The enzyme indoleamine 2,3-dioxygenase (IDO1), which catalyzes the first and rate-limiting step of the kynurenine pathway, is a key immune checkpoint molecule.[1] Overexpression of IDO1 in tumors leads to tryptophan depletion and the production of immunosuppressive metabolites, aiding tumor immune evasion.[1]

This has driven the development of radiolabeled tryptophan derivatives as positron emission tomography (PET) imaging agents to non-invasively monitor IDO1 activity in vivo.[1] 5-substituted tryptophan analogs are of particular interest. For instance, the synthesis of radioactive 5-I-α-methyl-tryptophan has been established, demonstrating that this derivative is a substrate for IDO-1.[1] While not a direct application of N-Boc-5-methyl-L-tryptophan, this highlights the importance of 5-substituted tryptophans in developing diagnostic tools for oncology.

Modulation of Key Biological Pathways

Tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin.[7] It is also a key player in the kynurenine pathway.[7] The introduction of a methyl group at the 5-position can influence how the resulting molecule interacts with the enzymes and receptors in these pathways.

-

Serotonin Pathway: The synthesis of serotonin begins with the hydroxylation of tryptophan by tryptophan hydroxylase.[8] 5-methyl-L-tryptophan can act as a modulator of this pathway. Alterations in the indole ring can affect the affinity for serotonin receptors.

-

Kynurenine Pathway: As mentioned, IDO1 is a critical enzyme in this pathway.[1] 5-methylated tryptophan derivatives can be designed as either substrates for imaging or as inhibitors of IDO1 for therapeutic intervention in cancer and other diseases.

Caption: Simplified overview of major tryptophan metabolic pathways and the modulatory role of 5-methyl-L-tryptophan.

Future Perspectives and Conclusion

N-Boc-5-methyl-L-tryptophan is more than just a protected amino acid; it is a strategic tool for medicinal chemists. Its carefully engineered structure provides a unique combination of stability, reactivity, and potential for biological modulation. As our understanding of complex diseases deepens, the demand for precisely tailored molecular probes and therapeutic agents will continue to grow. The principles of strategic modification embodied by N-Boc-5-methyl-L-tryptophan will undoubtedly play a crucial role in the future of drug discovery. From developing next-generation peptide therapeutics with enhanced stability to creating novel small molecule inhibitors of challenging targets like IDO1, this versatile building block will continue to empower researchers to push the boundaries of medicinal chemistry.

References

-

Wikipedia. Tryptophan. [Link]

-

Wikipedia. α-Methyl-5-hydroxytryptophan. [Link]

-

NCBI Bookshelf. Serotonin. [Link]

-

PubMed. Anhydrates and hemihydrate of tasimelteon: Synthesis, structure, and pharmacokinetic study. [Link]

-

ResearchGate. A schematic diagram of the kynurenine pathway. [Link]

-

PubMed. The role of tryptophan residues in the 5-Hydroxytryptamine(3) receptor ligand binding domain. [Link]

-

National Institutes of Health. Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1. [Link]

-

ResearchGate. ¹H-NMR of N-Boc-tosylpropoxytryptophan methyl ester (a) and... [Link]

-

National Institutes of Health. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5). [Link]

-

PubMed. The Stability of Tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan During NaOH Hydrolysis of Selected Foods. [Link]

-

ResearchGate. Biosynthetic pathway of serotonin. [Link]

-

ResearchGate. Anhydrates and hemihydrate of tasimelteon: Synthesis, structure, and pharmacokinetic study | Request PDF. [Link]

-

MDPI. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. [Link]

-

YouTube. Serotonin and Melatonin Synthesis | Tryptophan Metabolism. [Link]

-

National Institutes of Health. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. [Link]

-

Creative Diagnostics. Serotonergic Synapse Pathway. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

MDPI. The Role of Serotonergic Gene Methylation in Regulating Anxiety-Related Personality Traits in Chimpanzees. [Link]

-

Refubium. 1. Introduction - 1.1. Serotonin system. [Link]

-

ResearchGate. The Kynurenine pathway. A schematic of the kynurenine pathway of tryptophan metabolism indicating the rate-limiting enzymatic conversion of LTryptophan to N-formylkynurenine. [Link]

-

ResearchGate. (PDF) Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. [Link]

-

National Institutes of Health. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. [Link]

-

Frontiers. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer. [Link]

-

Wikipedia. Serotonin. [Link]

-

PubMed Central. Influence and interaction of resting state functional magnetic resonance and tryptophan hydroxylase-2 methylation on short-term antidepressant drug response. [Link]

-

ResearchGate. Schematic diagram of the kynurenine pathway. Tryptophan can be utilised... [Link]

-

National Institutes of Health. Biosynthesis of melatonin from l-tryptophan by an engineered microbial cell factory. [Link]

-

Quora. What are the main substances synthesized by L-tryptophan in living organisms?. [Link]

-

PubMed Central. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. [Link]

Sources

- 1. Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Methyl-ʟ-tryptophan, 154-06-3, High-Purity, SMB01342, Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Boc-L-tryptophan methyl ester, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Tryptophan - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]